Carbamic acid--3-methylbut-3-en-1-ol (1/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbut-3-en-1-ol is typically synthesized through the reaction between isobutene (2-methylpropene) and formaldehyde . The reaction conditions involve the use of a catalyst that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .
Industrial Production Methods
Industrial production of 3-methylbut-3-en-1-ol involves the same reaction between isobutene and formaldehyde, followed by an isomerization step to produce the thermodynamically preferred prenol with a more substituted double bond . Major producers of this compound include BASF in Germany and Kuraray in Japan .
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkene group can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include 3-methylbut-2-en-1-ol (prenol) from isomerization, and various oxidized or reduced derivatives depending on the specific reaction conditions .
Scientific Research Applications
3-Methylbut-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methylbut-3-en-1-ol involves its interaction with various molecular targets and pathways. The alkene group allows it to participate in addition reactions, while the alcohol group can form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Prenol (3-methylbut-2-en-1-ol): Similar in structure but with a different position of the double bond.
3-Methyl-3-butenyl acetate: An ester derivative of 3-methylbut-3-en-1-ol.
Uniqueness
3-Methylbut-3-en-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
72501-27-0 |
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Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
carbamic acid;3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H10O.CH3NO2/c1-5(2)3-4-6;2-1(3)4/h6H,1,3-4H2,2H3;2H2,(H,3,4) |
InChI Key |
UKDNKEINCGKWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCO.C(=O)(N)O |
Origin of Product |
United States |
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